molecular formula C14H26N2O2 B5855260 ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate

ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate

Cat. No. B5855260
M. Wt: 254.37 g/mol
InChI Key: GYRNYRHEGWCFOK-UHFFFAOYSA-N
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Description

Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate, also known as EMBEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EMBEC belongs to the class of piperidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate is not fully understood. However, it is believed to act through the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has also been shown to interact with various receptors in the central nervous system, including the GABA-A receptor and the NMDA receptor.
Biochemical and physiological effects:
ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has been shown to exhibit potent anticonvulsant effects in animal models of epilepsy. It has also been found to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain conditions. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has also been shown to have a low toxicity profile, making it a safe compound to work with in the lab. However, one of the limitations of using ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate in lab experiments is its relatively complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. One of the areas of interest is the development of new drugs based on the chemical structure of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. Researchers are also investigating the potential use of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate as a treatment for various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders. Additionally, there is ongoing research on the mechanism of action of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate, which could provide insights into the development of new drugs with similar properties.

Synthesis Methods

Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate can be synthesized through a multistep process involving the reaction of piperidine with various reagents. One of the commonly used methods for the synthesis of ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate involves the reaction of piperidine with ethyl chloroformate and methylamine in the presence of a base such as sodium carbonate. The resulting product is then purified through column chromatography to obtain pure ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate.

Scientific Research Applications

Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate has also been investigated for its potential use as a local anesthetic and as a treatment for neuropathic pain.

properties

IUPAC Name

ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-3-18-14(17)12-4-10-16(11-5-12)13-6-8-15(2)9-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRNYRHEGWCFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate

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